molecular formula C20H26N2O B11823937 2-(Benzyloxy)-3-(1-isopropylpiperidin-2-yl)pyridine

2-(Benzyloxy)-3-(1-isopropylpiperidin-2-yl)pyridine

Cat. No.: B11823937
M. Wt: 310.4 g/mol
InChI Key: MIXQLRAQWCDJJG-UHFFFAOYSA-N
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Description

2-(Benzyloxy)-3-(1-isopropylpiperidin-2-yl)pyridine is a complex organic compound that features a pyridine ring substituted with a benzyloxy group and a 1-isopropylpiperidin-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzyloxy)-3-(1-isopropylpiperidin-2-yl)pyridine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzyloxy Group: This can be achieved by reacting benzyl alcohol with a suitable base and a halogenated pyridine derivative.

    Introduction of the Piperidine Ring: The piperidine ring can be introduced through a nucleophilic substitution reaction using a suitable piperidine derivative and a halogenated pyridine intermediate.

    Isopropylation: The isopropyl group can be introduced via alkylation reactions using isopropyl halides under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Benzyloxy)-3-(1-isopropylpiperidin-2-yl)pyridine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at the pyridine ring or the benzyloxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated derivatives and suitable nucleophiles or electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction may produce the corresponding alcohols or amines.

Scientific Research Applications

2-(Benzyloxy)-3-(1-isopropylpiperidin-2-yl)pyridine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential pharmacological properties, including as a ligand for receptor studies.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)-3-(1-isopropylpiperidin-2-yl)pyridine involves its interaction with specific molecular targets. The benzyloxy group and the piperidine ring can interact with various enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-(1-Isopropylpiperidin-2-yl)ethanamine: Shares the piperidine ring but lacks the benzyloxy group.

    2-Isopropylpiperidine: Contains the piperidine ring but without the pyridine and benzyloxy groups.

Uniqueness

2-(Benzyloxy)-3-(1-isopropylpiperidin-2-yl)pyridine is unique due to the combination of the benzyloxy group and the 1-isopropylpiperidin-2-yl group attached to the pyridine ring. This unique structure imparts specific chemical and biological properties that are not found in similar compounds.

Properties

Molecular Formula

C20H26N2O

Molecular Weight

310.4 g/mol

IUPAC Name

2-phenylmethoxy-3-(1-propan-2-ylpiperidin-2-yl)pyridine

InChI

InChI=1S/C20H26N2O/c1-16(2)22-14-7-6-12-19(22)18-11-8-13-21-20(18)23-15-17-9-4-3-5-10-17/h3-5,8-11,13,16,19H,6-7,12,14-15H2,1-2H3

InChI Key

MIXQLRAQWCDJJG-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CCCCC1C2=C(N=CC=C2)OCC3=CC=CC=C3

Origin of Product

United States

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